1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Lipophilicity Drug-likeness ADME

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-31-4) is a synthetic small-molecule urea derivative composed of a pyrazolo[1,5-a]pyridine heterocycle linked via a methyleneurea bridge to a 4-butoxyphenyl ring. It has a molecular formula of C₁₉H₂₂N₄O₂, a molecular weight of 338.4 g/mol, a computed XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 67.7 Ų, and 7 rotatable bonds.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 1396879-31-4
Cat. No. B2928842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396879-31-4
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C19H22N4O2/c1-2-3-12-25-17-9-7-16(8-10-17)22-19(24)20-13-15-14-21-23-11-5-4-6-18(15)23/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,24)
InChIKeySXYNVGPESILBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-31-4): Core Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-31-4) is a synthetic small-molecule urea derivative composed of a pyrazolo[1,5-a]pyridine heterocycle linked via a methyleneurea bridge to a 4-butoxyphenyl ring [1]. It has a molecular formula of C₁₉H₂₂N₄O₂, a molecular weight of 338.4 g/mol, a computed XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 67.7 Ų, and 7 rotatable bonds [1]. These physicochemical properties place it within the drug-like space suitable for oral bioavailability and membrane permeability, making it a relevant candidate for kinase inhibitor screening programs and related medicinal chemistry campaigns [1].

Why 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Cannot Be Replaced by Close Analogs Without Risk of Activity Profile Shift


Within the pyrazolo[1,5-a]pyridine urea chemotype, subtle modifications to the N-aryl substituent are known to profoundly alter kinase selectivity, potency, and physicochemical behavior [1]. The 4-butoxyphenyl group in this compound imparts a specific balance of lipophilicity (XLogP3-AA = 2.8) and hydrogen-bonding capacity that differs from analogs bearing tert-butyl, methoxy, or halogen substituents [2]. Consequently, generic substitution—even with a close structural neighbor—may lead to significant changes in target engagement, off-target liability, and pharmacokinetic properties, rendering it unsuitable for projects where a defined selectivity window or a particular ADME fingerprint is required [1].

Quantitative Differentiation Evidence for 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Versus Its Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea vs. 1-(4-tert-Butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

The computed XLogP3-AA value for 1-(4-butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is 2.8, compared to 3.4 for the 4-tert-butylphenyl analog (CAS 1396875-35-6). The lower lipophilicity of the butoxy derivative may translate into improved aqueous solubility and reduced metabolic liability relative to the more lipophilic tert-butyl congener, following the well-established correlation between lipophilicity and ADME risk [1][2].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

The target compound exhibits a TPSA of 67.7 Ų, versus 62.5 Ų for 1-phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396880-19-5). The 5.2 Ų increase in polar surface area arises from the additional oxygen atom in the butoxy chain, which may enhance hydrogen-bond-acceptor capacity and influence solubility without crossing the 140 Ų threshold typically associated with poor oral absorption [1][2].

Molecular polarity Membrane permeability Oral bioavailability

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea possesses 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, compared to 2 donors and 4 acceptors for 1-(2-methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-20-0). The differing acceptor count and spatial arrangement of the butoxy versus methoxy group can alter key interactions within kinase ATP-binding pockets, potentially shifting potency and selectivity profiles across kinase panels [1][2].

Hydrogen bonding Target engagement Selectivity

Recommended Procurement and Utilization Scenarios for 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea


Kinase Selectivity Profiling Panels

Researchers assembling focused kinase inhibitor libraries may procure this compound as a representative of the butoxy-substituted pyrazolo[1,5-a]pyridine urea series. Its distinct lipophilicity and hydrogen-bonding profile, as quantified in Section 3, make it a valuable comparator for structure–activity relationship (SAR) studies targeting specific kinase selectivity windows [1].

ADME Property Optimization Campaigns

Given its favorable XLogP3-AA of 2.8 and TPSA of 67.7 Ų, this compound can serve as a lead-like starting point for medicinal chemistry optimization of oral bioavailability. The balanced polarity relative to more lipophilic analogs reduces the risk of poor solubility and high metabolic turnover [1].

Computational Chemistry and Docking Studies

With 7 rotatable bonds and a flexible butoxy chain, the compound is well-suited for conformational sampling and induced-fit docking simulations. Its unique hydrogen-bond donor/acceptor arrangement allows computational chemists to probe key interactions in kinase ATP-binding sites that differ from those of tert-butyl or phenethyl analogs [1].

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.